
(4-Isopropylcyclohexyl)methylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropylcyclohexyl)methylboronic acid is an organoboron compound with the molecular formula C10H21BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a carbon atom. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylcyclohexyl)methylboronic acid typically involves the hydroboration of an appropriate alkene followed by oxidation. One common method is the hydroboration of 4-isopropylcyclohexene with borane (BH3) or a borane complex, such as borane-tetrahydrofuran (BH3-THF). The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylcyclohexyl)methylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the Suzuki-Miyaura reaction.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, (4-Isopropylcyclohexyl)methylboronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to synthesize biaryl compounds. These reactions are crucial in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit proteasomes, which are targets in cancer therapy. Additionally, boronic acids are used in the design of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which (4-Isopropylcyclohexyl)methylboronic acid exerts its effects involves the formation of covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming reversible covalent bonds that inhibit enzyme activity. In cross-coupling reactions, the boronic acid group participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Uniqueness
(4-Isopropylcyclohexyl)methylboronic acid is unique due to its specific structural features, such as the isopropyl group and cyclohexyl ring, which confer distinct steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.
By comparing this compound with similar compounds, its unique reactivity and potential for specific applications can be better understood, highlighting its importance in scientific research and industrial processes.
Properties
IUPAC Name |
(4-propan-2-ylcyclohexyl)methylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h8-10,12-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNOXWNZGUDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCC(CC1)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
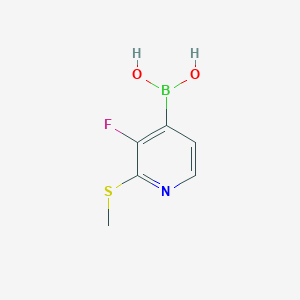
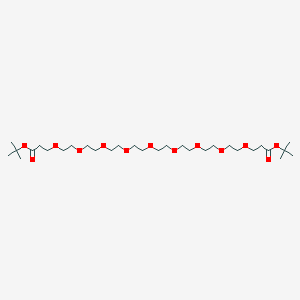
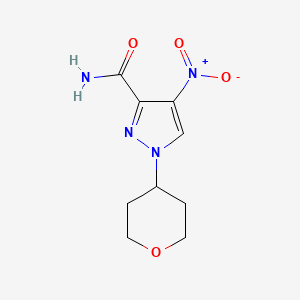


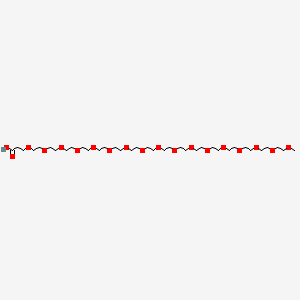
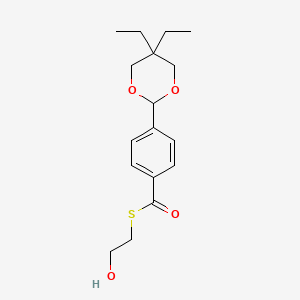
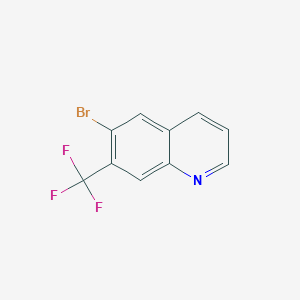
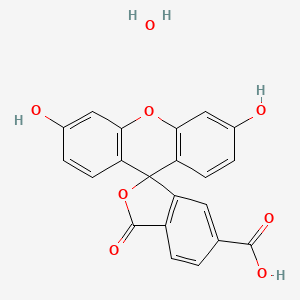
![Imidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8005043.png)
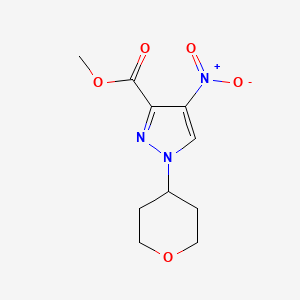
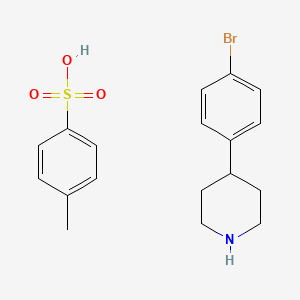
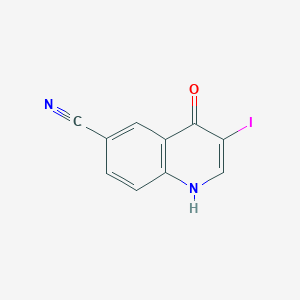
![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8005075.png)
